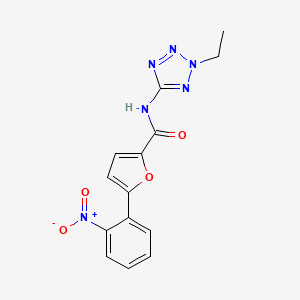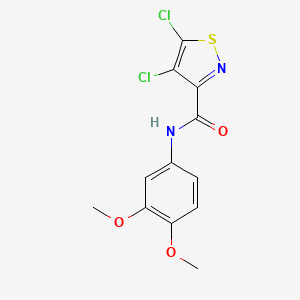
N-(3,4-dimethoxyphenyl)-N'-(2-pyridinylmethyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethoxyphenyl)-N'-(2-pyridinylmethyl)thiourea, also known as DMPT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMPT is a white crystalline powder that is soluble in water and organic solvents.
作用機序
The exact mechanism of action of N-(3,4-dimethoxyphenyl)-N'-(2-pyridinylmethyl)thiourea is not fully understood, but it is believed to act on the hypothalamic-pituitary-gonadal (HPG) axis in animals. This compound has been shown to increase the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) in animals, which can lead to increased testosterone production and improved reproductive performance.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animals. In pigs, this compound supplementation has been shown to increase the expression of genes involved in lipid metabolism and energy production in the liver. In chickens, this compound supplementation has been shown to improve the immune response and reduce oxidative stress. In mice, this compound has been shown to have neuroprotective effects against ischemic brain injury.
実験室実験の利点と制限
One advantage of using N-(3,4-dimethoxyphenyl)-N'-(2-pyridinylmethyl)thiourea in lab experiments is its low toxicity and high solubility in water and organic solvents. However, one limitation is the lack of knowledge on its mechanism of action and potential side effects.
将来の方向性
There are several future directions for the research on N-(3,4-dimethoxyphenyl)-N'-(2-pyridinylmethyl)thiourea. One direction is to further investigate its potential applications in medicine, particularly in the treatment of inflammatory and neurodegenerative diseases. Another direction is to study its effects on the gut microbiome and its potential as a prebiotic. Additionally, more research is needed to understand its mechanism of action and potential side effects in animals and humans.
In conclusion, this compound is a chemical compound that has potential applications in various fields such as agriculture, medicine, and material science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations.
合成法
N-(3,4-dimethoxyphenyl)-N'-(2-pyridinylmethyl)thiourea can be synthesized by reacting 3,4-dimethoxybenzylamine with 2-pyridinecarboxaldehyde and thiourea in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or column chromatography.
科学的研究の応用
N-(3,4-dimethoxyphenyl)-N'-(2-pyridinylmethyl)thiourea has been studied for its potential applications in various fields such as agriculture, medicine, and material science. In agriculture, this compound has been shown to improve the growth performance and feed efficiency of livestock animals such as pigs and chickens. In medicine, this compound has been studied for its potential anti-inflammatory, anti-cancer, and neuroprotective effects. In material science, this compound has been used as a ligand in the synthesis of metal complexes for catalytic and optical applications.
特性
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(pyridin-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-19-13-7-6-11(9-14(13)20-2)18-15(21)17-10-12-5-3-4-8-16-12/h3-9H,10H2,1-2H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMJDYTUYWQZCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=S)NCC2=CC=CC=N2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24792913 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea](/img/structure/B5781851.png)

![2-methyl-N-{3-[(trichloroacetyl)amino]phenyl}propanamide](/img/structure/B5781860.png)

![2-ethyl-6-(4-hydroxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5781863.png)
![N'-[amino(2-pyridinyl)methylene]-2-pyridinecarbohydrazonamide](/img/structure/B5781873.png)

![N~1~-cyclopropyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5781889.png)
![1-(4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5781894.png)
![2-bromo-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5781900.png)

![2-cyano-N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}acetamide](/img/structure/B5781927.png)
![7-(4-fluorophenyl)-1,3-dimethyl-8-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5781942.png)
![N-isopropyl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5781945.png)